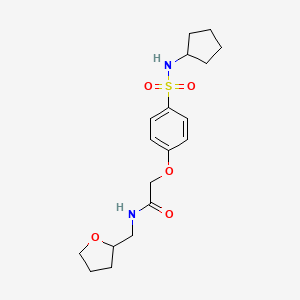
2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. This compound was first discovered by Pfizer in 2003 and is currently being developed by Pfizer and Takeda Pharmaceuticals for the treatment of rheumatoid arthritis, psoriasis, and other autoimmune disorders.
作用机制
2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide exerts its pharmacological effects by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. JAK enzymes play a crucial role in the activation and proliferation of immune cells, and their dysregulation has been implicated in the pathogenesis of various autoimmune diseases. By inhibiting JAK enzymes, 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide can suppress the activation and proliferation of immune cells, thereby reducing inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide has been shown to have potent immunosuppressive effects in various preclinical and clinical studies. The compound can suppress the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and reduce the activation and proliferation of immune cells, such as T cells and B cells. 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide has also been shown to reduce the levels of autoantibodies in autoimmune diseases, such as rheumatoid arthritis and psoriasis.
实验室实验的优点和局限性
2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide has several advantages for laboratory experiments. The compound has high potency and selectivity for JAK enzymes, which allows for precise modulation of immune cell activity. 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide also has good oral bioavailability and pharmacokinetic properties, which makes it suitable for in vivo studies. However, 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide has some limitations for laboratory experiments. The compound has a short half-life in vivo, which requires frequent dosing in animal studies. 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide also has potential off-target effects on other signaling pathways, which may complicate the interpretation of experimental data.
未来方向
2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide has shown promising results in preclinical and clinical studies for the treatment of various autoimmune diseases. However, there are still several areas of research that need to be explored in order to fully understand the potential of this compound. Some future directions for research on 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide include:
1. Investigating the long-term safety and efficacy of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide in clinical trials.
2. Exploring the potential of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide for the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease.
3. Investigating the potential of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide in combination with other immunosuppressive agents for the treatment of autoimmune diseases.
4. Identifying biomarkers of response to 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide in order to personalize treatment for patients with autoimmune diseases.
5. Investigating the potential of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide for the treatment of non-autoimmune diseases, such as cancer and infectious diseases.
In conclusion, 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a small molecule drug that has shown promising results in preclinical and clinical studies for the treatment of various autoimmune diseases. The compound exerts its pharmacological effects by inhibiting JAK enzymes, which play a crucial role in the signaling pathways of immune cells. 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide has several advantages for laboratory experiments, but also has some limitations. Future research on 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide should focus on exploring its long-term safety and efficacy, identifying biomarkers of response, and investigating its potential for the treatment of other diseases.
合成方法
The synthesis of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 4-(N-cyclopentylsulfamoyl)phenol, which is then reacted with 2-bromo-N-((tetrahydrofuran-2-yl)methyl)acetamide to yield 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide. The synthesis of this compound is a complex process and requires expertise in organic chemistry.
科学研究应用
2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide has been extensively studied for its therapeutic potential in various autoimmune diseases. The compound has been shown to inhibit the activity of Janus kinase (JAK) enzymes, which play a crucial role in the signaling pathways of immune cells. By inhibiting JAK enzymes, 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide can suppress the activation and proliferation of immune cells, thereby reducing inflammation and tissue damage in autoimmune diseases.
属性
IUPAC Name |
2-[4-(cyclopentylsulfamoyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c21-18(19-12-16-6-3-11-24-16)13-25-15-7-9-17(10-8-15)26(22,23)20-14-4-1-2-5-14/h7-10,14,16,20H,1-6,11-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZCVQQYBUDGQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

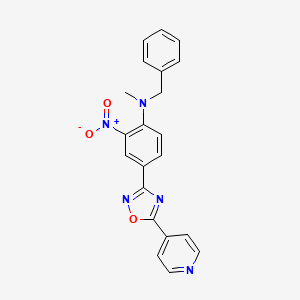
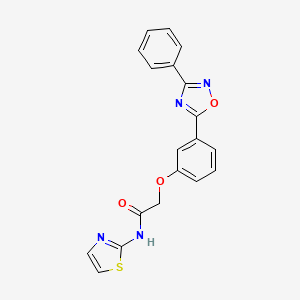
![4-methoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7704855.png)
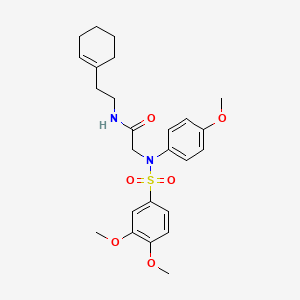
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7704863.png)
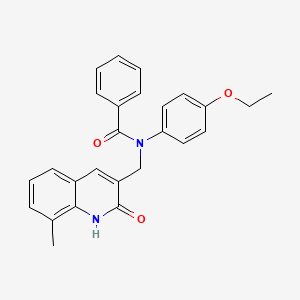
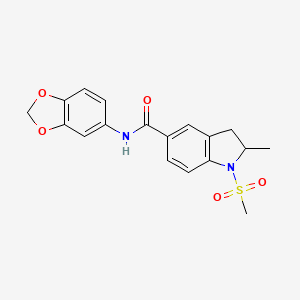
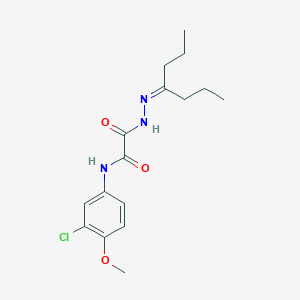
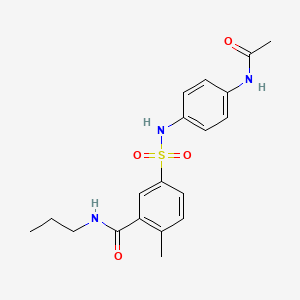
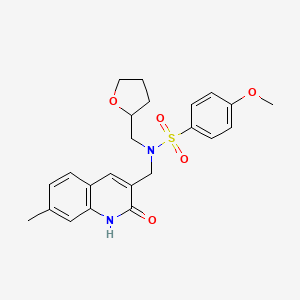


![3-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7704924.png)
![N-[(4-methylphenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7704936.png)